molecular formula C18H17N3O3SD4 B602534 拉贝拉唑 D4 CAS No. 934295-48-4

拉贝拉唑 D4

货号 B602534
CAS 编号: 934295-48-4
分子量: 363.47
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rabeprazole is a proton pump inhibitor used to treat symptoms of gastroesophageal reflux disease (GERD) in adults and children who are at least 1 year old . It is also used in adults to treat conditions involving excessive stomach acid, such as Zollinger-Ellison syndrome . Rabeprazole suppresses gastric acid secretion by inhibiting the gastric H+/K+ ATPase at the secretory surface of parietal cells .


Synthesis Analysis

Rabeprazole is synthesized through a shorter route of synthesis for 2-Chloromethyl pyridine intermediate and in situ condensation with 2-Mercaptobenzimidazole . This strategy is advantageous from the commercial scale-up point and helps in reducing the overall timeline and cost for the large-scale manufacture of Rabeprazole sodium .


Molecular Structure Analysis

Rabeprazole D4 has a molecular formula of C18H21N3O3S . It is a deuterium-labeled Rabeprazole .


Chemical Reactions Analysis

Rabeprazole sodium is known to be very unstable at acidic conditions or some acidic pharmaceutical excipients such as acrylic acid polymer (carbomer 934) with carboxylic acids . The degradation mechanism of binary blends of rabeprazole with pharmaceutical excipients in a solid state without using solvents was investigated .

科学研究应用

  1. 药代动力学研究Su 等(2017) 的一项研究开发了一种使用超临界流体色谱串联质谱的快速灵敏的手性检测方法。该方法用于研究拉贝拉唑对映异构体在狗血浆中的药代动力学。

  2. 降解产物分析:Bhandi 等人 (2016) 使用 LC-ESI/MS/MS 和 1H-NMR 实验对拉贝拉唑的受应力降解产物进行了鉴定和表征。该研究还评估了这些降解产物对细胞系的体外毒性 (Bhandi 等,2016)

  3. 对照临床试验:Williams 等人 (1998) 进行的一项安慰剂对照试验评估了拉贝拉唑与奥美拉唑对年轻健康男性受试者 24 小时胃内酸度和血浆胃泌素浓度的影响 (Williams 等,1998)

  4. 耐受性概况综述:Thjodleifsson 和 Cockburn (1999) 综述了拉贝拉唑在临床试验中的耐受性概况,强调了其在治疗酸相关疾病中的有效性和安全性 (Thjodleifsson 和 Cockburn,1999)

  5. 对映异构体测定:Kim 等人 (2017) 的一项研究重点是对商品片剂中的拉贝拉唑对映异构体进行对映选择性分离和测定,有助于药物制剂的质量控制 (Kim 等,2017)

  6. 药理学综述:Dadabhai 和 Friedenberg (2009) 综述了拉贝拉唑在治疗酸性消化性疾病中的药理学,深入了解了其药效学特性 (Dadabhai 和 Friedenberg,2009)

  7. 高胃泌素血症和 ECL 细胞增生:Robinson (1999) 讨论了与拉贝拉唑使用相关的胃泌素血症和嗜铬细胞样细胞增生的影响 (Robinson,1999)

安全和危害

Rabeprazole can cause kidney problems . It is harmful if swallowed, and precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

未来方向

Rabeprazole has been used with success in the treatment of some atypical GERD manifestations, such as dysphagia associated with GERD, GERD-related asthma and chest pain, and in the therapy of Barrett’s esophagus . It has also shown antiproliferative effects on human gastric cancer cell lines . These findings suggest potential future directions for the use of Rabeprazole.

属性

IUPAC Name

4,5,6,7-tetradeuterio-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i3D,4D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREYEVIYCVEVJK-ZDPIWEEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)CC3=NC=CC(=C3C)OCCCOC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rabeprazole-d4

Citations

For This Compound
5
Citations
LN Sun, Y Zhang, YQ Yang, Y Shen… - Journal of …, 2020 - Wiley Online Library
Proton pump inhibitors, including omeprazole, rabeprazole, lansoprazole, and pantoprazole, achieved simultaneous enantioselective determination in the human plasma by chiral …
HJ Kim, S Jeong, MK Park, HY Kim, JH Lee, JG Hwang - 2022 - medtextpublications.com
… rabeprazole-d4 (internal standard) levels, MRM transitions of m/z=360.1 → 242.0 and 364.1 → 242.0 were monitored, respectively. Stock solutions of rabeprazole and rabeprazole-d4 (…
Number of citations: 0 www.medtextpublications.com
S Bae, J Kwon, MH Lee, KS Yu… - … Design, Development and …, 2023 - Taylor & Francis
… The plasma concentration of rabeprazole was measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with rabeprazole-d4 sodium salt as the internal standard. …
Number of citations: 9 www.tandfonline.com
TJ Lee, D Kim, JC Kim, SW Ro, DH Na - Journal of Pharmaceutical …, 2023 - Springer
… The optimized mass to charge (m/z) transitions for dexrabeprazole and rabeprazole-D4 (internal standard, IS) were 360.10 → 242.10 and 364.18 → 242.00, respectively. To verify that …
Number of citations: 4 link.springer.com
P Zhao, M Deng, P Huang, J Yu, X Guo… - Analytical and …, 2016 - Springer
This report describes, for the first time, the simultaneous enantioselective determination of proton-pump inhibitors (PPIs-omeprazole, lansoprazole, pantoprazole, and rabeprazole) in …
Number of citations: 32 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。